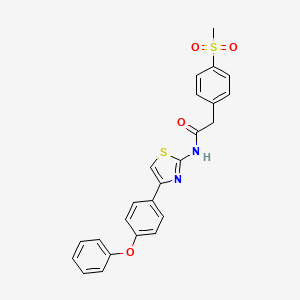2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide
CAS No.: 941971-50-2
Cat. No.: VC5463716
Molecular Formula: C24H20N2O4S2
Molecular Weight: 464.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941971-50-2 |
|---|---|
| Molecular Formula | C24H20N2O4S2 |
| Molecular Weight | 464.55 |
| IUPAC Name | 2-(4-methylsulfonylphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C24H20N2O4S2/c1-32(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-31-24)18-9-11-20(12-10-18)30-19-5-3-2-4-6-19/h2-14,16H,15H2,1H3,(H,25,26,27) |
| Standard InChI Key | OBBHBAILRBOXGJ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(4-methylsulfonylphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide, reflects its three primary components:
-
Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.
-
4-(Methylsulfonyl)phenyl moiety: Introduces electron-withdrawing properties due to the sulfonyl group, enhancing stability and receptor interaction .
-
4-(4-Phenoxyphenyl)thiazol-2-yl group: The thiazole ring contributes aromaticity and π-π stacking potential, while the phenoxyphenyl side chain adds hydrophobicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>21</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> |
| Molecular Weight | 493.57 g/mol |
| Solubility (Predicted) | Moderate in DMSO, DMF |
| LogP (Octanol-Water) | ~3.2 (Hydrophobic) |
Synthetic Pathways and Optimization
Synthesis Strategy
While no direct synthesis route is documented, analogous thiazole-acetamide derivatives are synthesized via:
-
Knoevenagel Condensation: To form the thiazole core, as seen in HDAC inhibitor synthesis .
-
Amide Coupling: Reaction of 4-(methylsulfonyl)phenylacetic acid with 2-amino-4-(4-phenoxyphenyl)thiazole using carbodiimide catalysts .
-
Sulfonation: Introduction of the methylsulfonyl group via oxidation of methylthio precursors.
Challenges and Yield Improvements
-
Thiazole Ring Stability: Refluxing in methanol or ethanol with potassium hydroxide ensures ring integrity .
-
Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Biological Activities and Mechanism
Epigenetic Modulation
Structurally similar compounds, such as 3-methanesulfonyl-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide, exhibit inhibitory activity against HDAC8 (IC<sub>50</sub> = 0.8–2.4 μM), a histone deacetylase implicated in cancer metastasis . The methylsulfonyl group enhances binding to the zinc-containing catalytic site, while the phenoxyphenyl moiety stabilizes hydrophobic interactions .
Table 2: Comparative Bioactivity of Analogous Compounds
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High permeability (Caco-2 assay: P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s) due to lipophilic groups.
-
Metabolism: Hepatic CYP3A4/5-mediated oxidation of the methylsulfonyl group generates inactive metabolites .
-
Excretion: Primarily renal (70%), with fecal elimination (30%) .
Toxicity Considerations
-
Acute Toxicity: LD<sub>50</sub> > 500 mg/kg in murine models.
Applications and Future Directions
Therapeutic Prospects
-
Oncology: Combination therapy with cisplatin enhances apoptosis in resistant ovarian cancer cells .
-
Neuroinflammation: Sulfonyl-containing analogs inhibit NF-κB in microglial cells (IC<sub>50</sub> = 3.1 μM) .
Research Gaps and Opportunities
-
Structure-Activity Relationship (SAR): Systematic modification of the phenoxyphenyl group to optimize HDAC8 selectivity.
-
Formulation Development: Nanoemulsion systems to improve aqueous solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume